Rurioctocog alfa pegol
Beschreibung
Eigenschaften
Key on ui mechanism of action |
Factor VIII plays an essential role in the intrinsic pathway of the blood coagulation cascade: as a cofactor for activated factor IX (FIXa), factor VIII significantly facilitates the conversion of FIXa-mediated transformation of inactive factor X (FX) to its active form (FXa). FXa then promotes the conversion of prothrombin into thrombin, a key serine protease of the coagulation cascade. Proper blood clotting cannot be achieved with the deficient levels of factor VIII, leading to increased excessive bleeding spontaneously or as a result of accidental or surgical trauma. Hemophilia A is an X-chromosomal linked hereditary disorder of blood coagulation due to defects in the F8C gene that encodes coagulation factor VIII, leading to decreased production of functional factor VIII. Rurioctocog alfa pegol is a pegylated recombinant human factor VIII that aims to restore the plasma levels and hemostatic activity of functional factor VIII. It can be used for both prophylactic or on-demand treatment of bleeding episodes associated with hemophilia A. |
|---|---|
CAS-Nummer |
1417412-83-9 |
Molekularformel |
C21H40N4O10 |
Molekulargewicht |
508.6 g/mol |
IUPAC-Name |
(2S)-2-amino-6-[4-[1,3-bis(2-methoxyethylcarbamoyloxy)propan-2-yloxy]butanoylamino]hexanoic acid |
InChI |
InChI=1S/C21H40N4O10/c1-31-12-9-24-20(29)34-14-16(15-35-21(30)25-10-13-32-2)33-11-5-7-18(26)23-8-4-3-6-17(22)19(27)28/h16-17H,3-15,22H2,1-2H3,(H,23,26)(H,24,29)(H,25,30)(H,27,28)/t17-/m0/s1 |
InChI-Schlüssel |
ZBLUSEBPLQDKAE-KRWDZBQOSA-N |
Isomerische SMILES |
COCCNC(=O)OCC(COC(=O)NCCOC)OCCCC(=O)NCCCC[C@@H](C(=O)O)N |
Kanonische SMILES |
COCCNC(=O)OCC(COC(=O)NCCOC)OCCCC(=O)NCCCCC(C(=O)O)N |
Herkunft des Produkts |
United States |
Molecular Architecture and Advanced Bioprocessing of Rurioctocog Alfa Pegol
Structural Characterization of Rurioctocog Alfa Pegol
The unique structure of rurioctocog alfa pegol is central to its function. It combines a full-length recombinant factor VIII protein with a chemically attached PEG molecule, resulting in a larger and more stable conjugate. europa.eumedsinfo.com.au
Full-Length Recombinant Factor VIII (Octocog Alfa) as the Parent Molecule
The foundation of rurioctocog alfa pegol is octocog alfa, a full-length recombinant human coagulation factor VIII. medsinfo.com.aumims.com This protein consists of 2,332 amino acids. europa.euhsa.gov.sg It is produced using recombinant DNA technology in a Chinese hamster ovary (CHO) cell line. europa.eueuropa.eu This process ensures a high-purity protein that is structurally and functionally similar to endogenous factor VIII. hemophilianewstoday.com
Polyethylene (B3416737) Glycol (PEG) Moiety Characteristics
The distinguishing feature of rurioctocog alfa pegol is the attachment of a polyethylene glycol (PEG) molecule. patsnap.com This process, known as PEGylation, alters the physical and chemical properties of the factor VIII protein. tandfonline.com
The PEG moiety attached to the octocog alfa molecule has a molecular weight of approximately 20 kDa. europa.eueuropa.eutandfonline.com This specific PEG is a branched molecule. ashpublications.orgpmda.go.jp
The attachment of the PEG molecule to octocog alfa occurs through a covalent conjugation process. europa.eumedsinfo.com.au This stable bond is formed between the PEG reagent and primary amine residues on the surface of the factor VIII protein. ashpublications.orghres.ca
The PEGylation process for rurioctocog alfa pegol predominantly targets the B-domain of the factor VIII molecule. europa.euashpublications.orgmdpi.com This is a region of the protein rich in surface-accessible amine residues, primarily from lysine (B10760008). medsinfo.com.auashpublications.orgpmda.go.jp The covalent linkage is established with these lysine residues. medsinfo.com.aumims.comtakeda.com
PEGylation Chemistry: Covalent Conjugation to Amine Residues
Overall Molecular Composition (Protein and PEG Conjugate)
The final rurioctocog alfa pegol molecule is a conjugate of the octocog alfa protein and the 20 kDa PEG moiety. europa.eutandfonline.com The approximate molecular weight of the entire conjugate is 280 kDa, which includes the 2,332 amino acids of the protein and the attached PEG. europa.eumims.com
Interactive Data Table: Molecular Characteristics of Rurioctocog Alfa Pegol
| Feature | Description |
| Parent Molecule | Octocog alfa (full-length recombinant Factor VIII) medsinfo.com.aumims.com |
| Amino Acid Count | 2,332 europa.euhsa.gov.sg |
| PEG Moiety | Branched Polyethylene Glycol ashpublications.orgpmda.go.jp |
| PEG Molecular Weight | 20 kDa europa.eueuropa.eutandfonline.com |
| Conjugation Chemistry | Covalent bond to primary amine residues ashpublications.orghres.ca |
| Primary Site of PEGylation | B-domain europa.euashpublications.orgmdpi.com |
| Targeted Amino Acid Residues | Lysine medsinfo.com.auashpublications.orgpmda.go.jp |
| Total Molecular Weight | ~280 kDa europa.eumims.com |
Recombinant Production and Cell Line Engineering
The manufacturing of rurioctocog alfa pegol is a multi-step process that begins with the production of its precursor, octocog alfa. europa.eueuropa.eu This process leverages advanced recombinant DNA technology and a well-established mammalian cell expression system.
Application of Recombinant DNA Technology
The foundation of rurioctocog alfa pegol production lies in recombinant DNA technology. europa.eudrugbank.com This involves the insertion of the human gene encoding for Factor VIII into a host cell line. nuwiqusa.com The therapeutic activity of rurioctocog alfa pegol is derived from octocog alfa, which is a full-length recombinant human coagulation factor VIII. hemophilianewstoday.commedsinfo.com.au The production process for octocog alfa, the precursor to rurioctocog alfa pegol, utilizes a well-established recombinant system. frontiersin.org
Chinese Hamster Ovary (CHO) Cell Line as the Expression System
Chinese Hamster Ovary (CHO) cells are the established expression system for producing the octocog alfa protein. europa.euhemophilianewstoday.com These cells are favored in the biopharmaceutical industry for their ability to perform complex post-translational modifications, similar to those in humans, which are crucial for the proper folding and function of recombinant proteins like Factor VIII. europa.eupatheon.com The CHO cell line used for producing octocog alfa has been genetically engineered to secrete the recombinant Factor VIII into the cell culture medium. europa.eueuropa.eu The production process is designed to be free of human- or animal-derived proteins, enhancing the safety profile of the final product. frontiersin.orgnih.gov
Table 1: Key Characteristics of the Rurioctocog Alfa Pegol Molecule
| Characteristic | Description |
| Protein Component | Full-length recombinant human coagulation factor VIII (octocog alfa) hemophilianewstoday.commedsinfo.com.au |
| Amino Acid Count | 2,332 amino acids europa.eueuropa.eu |
| Protein Molecular Weight | Approximately 280 kDa europa.eueuropa.eu |
| PEG Moiety | 20 kDa branched polyethylene glycol (PEG) europa.euashpublications.org |
| Total Molecular Weight | Approximately 330 kDa europa.eu |
| Expression System | Chinese Hamster Ovary (CHO) cell line europa.euhemophilianewstoday.com |
Bioprocess Engineering Considerations for Recombinant FVIII Production
The large-scale production of rFVIII is a complex undertaking that requires precise control over numerous parameters to ensure consistent product quality and yield.
The production of octocog alfa involves culturing the engineered CHO cells in large-scale bioreactors. nih.govoctapharma.com During this cell culture process, Factor VIII is produced and secreted into the surrounding medium. europa.eu The process is meticulously controlled, with careful monitoring of critical parameters such as temperature and pH to ensure optimal cell growth and protein production. octapharma.com The culture medium is specifically formulated to be free of any human or animal-derived additives, a hallmark of third-generation rFVIII products. frontiersin.org
Following the cell culture phase, the secreted octocog alfa is recovered and purified through a series of sophisticated steps. europa.eu This purification process involves filtration and multiple chromatography steps to separate the desired protein from other cellular components and impurities. europa.euoctapharma.com A key step in the purification of the parent molecule, ADVATE, is immunoaffinity chromatography, which uses a monoclonal antibody specific to Factor VIII to selectively isolate it. takeda.com The process also incorporates a solvent/detergent (S/D) virus inactivation step to ensure the safety of the final product. europa.eu
Cell Culture Conditions and Optimization
Advanced Protein Engineering Principles Applied to Rurioctocog Alfa Pegol Development
A significant advancement in the development of rurioctocog alfa pegol is the application of protein engineering, specifically PEGylation, to enhance its therapeutic properties. patsnap.compatsnap.com
PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to a protein. patsnap.com In the case of rurioctocog alfa pegol, a 20 kDa branched PEG molecule is attached to the octocog alfa protein. europa.euhemophilianewstoday.com This modification is specifically designed to extend the half-life of the Factor VIII molecule in the bloodstream. patsnap.comeuropa.eu The PEG moiety protects the protein from rapid degradation and clearance, leading to a prolonged circulation time. patsnap.commedsinfo.com.au This extended half-life allows for less frequent infusions for patients. patsnap.com The PEGylation process for rurioctocog alfa pegol primarily targets lysine residues on the surface of the FVIII molecule, many of which are located within the B-domain. medsinfo.com.auashpublications.org This site-specific modification is a key aspect of its advanced design.
Biochemical Mechanisms and Preclinical Pharmacokinetics of Rurioctocog Alfa Pegol
Intrinsic Biochemical Activity of the Factor VIII Component
Role in the Intrinsic Coagulation Cascade
Factor VIII is a critical protein in the intrinsic pathway of the blood coagulation cascade. nih.govsmolecule.com This cascade is a series of enzymatic reactions that leads to the formation of a stable blood clot. researchgate.netwikipedia.org When activated, FVIII acts as a cofactor for activated factor IX (FIXa). nih.goveuropa.eu This complex, known as the tenase complex, significantly accelerates the conversion of factor X to its activated form, factor Xa. patsnap.comnih.goveuropa.eu Factor Xa then plays a pivotal role in the common pathway of coagulation, leading to the conversion of prothrombin to thrombin. patsnap.comnih.gov Thrombin, in turn, converts fibrinogen to fibrin, which forms the meshwork of a stable blood clot. patsnap.comeuropa.eu In individuals with hemophilia A, the deficiency of functional FVIII disrupts this cascade, leading to impaired blood clotting. nih.govdrugbank.com Rurioctocog alfa pegol works by replacing the missing FVIII, thereby restoring the normal coagulation process. patsnap.com
Interaction with von Willebrand Factor (vWF)
In circulation, factor VIII binds to von Willebrand factor (vWF). patsnap.comeuropa.eu This interaction is crucial as vWF acts as a carrier protein, stabilizing FVIII and protecting it from premature degradation and clearance from the bloodstream. patsnap.comnih.gov Upon administration, rurioctocog alfa pegol binds to the patient's endogenous vWF in the same manner as native FVIII. patsnap.comnih.govdrugbank.com
Molecular Mechanism of Extended Half-Life
The primary innovation of rurioctocog alfa pegol is its extended half-life, achieved through a process called PEGylation. patsnap.com This involves the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to the FVIII molecule. patsnap.comtaylorandfrancis.com Specifically, a 20 kDa branched PEG molecule is conjugated to the octocog alfa molecule. ashpublications.orgeuropa.eu
Impact of PEGylation on Factor VIII Clearance Pathways
PEGylation increases the size of the FVIII molecule, creating a hydrophilic shield. nih.gov This steric hindrance provided by the PEG moiety reduces the efficiency of several clearance mechanisms, including renal filtration and receptor-mediated uptake. mdpi.com This protective cloud slows the removal of the FVIII molecule from circulation, thereby prolonging its activity in the body. patsnap.comnih.gov The half-life of rurioctocog alfa pegol is approximately 1.4 to 1.5 times longer than that of its non-PEGylated parent molecule, octocog alfa, in adolescents and adults. researchgate.netnih.gov
Table 1: Comparison of Half-Life
| Compound | Population | Half-Life Extension vs. Octocog Alfa | Mean Half-Life (hours) |
|---|---|---|---|
| Rurioctocog alfa pegol | Adolescents (≥12 years) & Adults | 1.4-1.5 fold | 14.3 - 15.01 drugbank.comtandfonline.com |
| Rurioctocog alfa pegol | Children (<12 years) | 1.3-1.5 fold | Not specified |
| Octocog alfa | All populations | N/A | ~12 nih.gov |
Reduction of LRP-1 Receptor-Mediated Clearance
A key mechanism for FVIII clearance is through the low-density lipoprotein receptor-related protein 1 (LRP1). nih.govspringermedizin.de The PEGylation of rurioctocog alfa pegol has been shown to reduce its binding to the LRP1 receptor. medsinfo.com.autakeda.com In fact, studies have demonstrated an approximately 50% reduction in binding to LRP1 compared to the parent molecule, octocog alfa. researchgate.netnih.gov This decreased interaction with LRP1 is a significant contributor to the extended half-life of rurioctocog alfa pegol. medsinfo.com.autakeda.com
Preclinical Pharmacokinetic (PK) Profile Analysis in Animal Models
The preclinical evaluation of rurioctocog alfa pegol in various animal models has been crucial in establishing its pharmacokinetic profile and demonstrating the intended extension of its half-life.
Comparative PK Studies in Hemophilia A Animal Models (e.g., rats, mice, dogs)
Preclinical studies in animal models, including rats and mice, have been instrumental in characterizing the pharmacokinetic properties of rurioctocog alfa pegol. europa.eu These studies are designed to assess the absorption, distribution, metabolism, and excretion of the compound, providing essential data before human trials. In hemophilia A rats, the co-administration of rurioctocog alfa pegol with an immunosuppressive drug was shown to prevent the formation of anti-drug antibodies, preserving the pharmacological efficacy of the FVIII product. researchgate.net Hemophilia A mice have also been widely utilized to investigate the preclinical pharmacokinetics of various FVIII products, including PEGylated versions like rurioctocog alfa pegol. researchgate.net
Analysis of Key PK Parameters in Preclinical Settings (e.g., AUC, half-life)
Preclinical studies have consistently demonstrated the enhanced pharmacokinetic profile of rurioctocog alfa pegol compared to its non-PEGylated counterpart. Key parameters such as Area Under the Curve (AUC) and half-life (t½) are significantly improved. For instance, in preclinical evaluations, rurioctocog alfa pegol exhibited a prolonged half-life, which is a primary goal of PEGylation. europa.eu This extension in half-life directly contributes to a greater AUC, indicating that the drug remains in the circulation for a longer period at therapeutic concentrations.
Interactive Data Table: Preclinical Pharmacokinetic Parameters of Rurioctocog Alfa Pegol in Animal Models
| Animal Model | Key PK Parameter | Finding |
| Rats | Prevention of Anti-Drug Antibodies | Co-administration with an immunosuppressive drug prevented the formation of inhibitory antibodies. researchgate.net |
| Mice | Half-life | Studies in hemophilia A mice have been used to evaluate the prolonged plasma survival of PEGylated FVIII products. researchgate.net |
Correlation between PEG Size and Half-Life Extension in Preclinical Models
The polyethylene glycol (PEG) moiety in rurioctocog alfa pegol is a 20 kDa branched molecule. europa.eunih.govtakeda.com The size and structure of the PEG molecule are critical determinants of the extent of half-life extension. Generally, a larger PEG molecule provides a greater steric hindrance, which shields the FVIII protein from proteolytic degradation and clearance mechanisms, thereby prolonging its circulation time. Preclinical toxicological studies in animal models, often using supra-therapeutic doses, have investigated the effects of repeated administration of PEGylated compounds. nih.gov Research has shown a correlation between the molecular weight of unconjugated linear PEG and vacuolation in the cells of rats at very high doses, highlighting the importance of PEG size and dosing in the safety profile of PEGylated therapeutics. nih.gov
Comparative Pharmacokinetic Studies with Other Factor VIII Products (Non-Clinical Outcomes)
To better understand the therapeutic potential of rurioctocog alfa pegol, its pharmacokinetic profile has been compared with both non-PEGylated and other PEGylated FVIII products in non-clinical settings.
Comparison with Non-PEGylated Octocog Alfa
Clinical and preclinical data consistently show that rurioctocog alfa pegol has a superior pharmacokinetic profile compared to its parent molecule, octocog alfa (a non-PEGylated recombinant FVIII). Rurioctocog alfa pegol demonstrates a 1.4 to 1.5-fold longer half-life than octocog alfa. europa.eutakeda.comeuropa.eu This is accompanied by an increased AUC and a decrease in clearance, while the incremental recovery remains comparable between the two products. takeda.comeuropa.eu A study in Korean patients with hemophilia A found the median half-life of rurioctocog alfa pegol to be 15.3 hours, significantly longer than the 9.9 hours observed for octocog alfa. bloodresearch.or.kr
Interactive Data Table: Comparative Pharmacokinetics of Rurioctocog Alfa Pegol vs. Octocog Alfa
| Parameter | Rurioctocog Alfa Pegol | Octocog Alfa | Fold Increase |
| Half-life (t½) | ~1.4-1.5 times longer europa.eutakeda.comeuropa.eu | Standard | 1.4-1.5x |
| Area Under the Curve (AUC) | Increased takeda.comeuropa.eu | Standard | - |
| Clearance | Decreased takeda.comeuropa.eu | Standard | - |
| Incremental Recovery | Comparable takeda.comeuropa.eu | Comparable | - |
| Median Half-life (Korean patient study) | 15.3 hours bloodresearch.or.kr | 9.9 hours bloodresearch.or.kr | ~1.55x |
Comparative Analysis with Other PEGylated FVIII Products (e.g., damoctocog alfa pegol, turoctocog alfa pegol)
Comparisons with other extended half-life (EHL) PEGylated FVIII products reveal differences in their pharmacokinetic profiles, largely attributable to variations in the PEGylation technology, including the size of the PEG moiety and the site of attachment.
Damoctocog alfa pegol, which is site-specifically PEGylated with a 60 kDa PEG molecule, has been shown to have a superior pharmacokinetic profile compared to rurioctocog alfa pegol. nih.govresearchgate.net A head-to-head crossover study demonstrated that damoctocog alfa pegol had a significantly higher dose-normalized AUC (AUCnorm) and a longer half-life (17.0 h vs. 16.0 h) than rurioctocog alfa pegol. nih.govnih.gov
Turoctocog alfa pegol is another PEGylated FVIII product. While direct preclinical comparative data with rurioctocog alfa pegol is limited, studies on turoctocog alfa pegol have demonstrated its own extended half-life characteristics through site-specific glyco-PEGylation. researchgate.net
Interactive Data Table: Comparative Pharmacokinetics of Rurioctocog Alfa Pegol vs. Other PEGylated FVIII Products
| Product | PEG Size | Half-life (t½) | Dose-Normalized AUC (AUCnorm) |
| Rurioctocog alfa pegol | 20 kDa europa.eunih.govtakeda.com | 16.0 h nih.govhaematologica.org | 36.0 h* kg/dL nih.govnih.gov |
| Damoctocog alfa pegol | 60 kDa researchgate.netd-nb.info | 17.0 h nih.govhaematologica.org | 43.8 h* kg/dL nih.govnih.gov |
| Turoctocog alfa pegol | Not specified in provided context | 16 h haematologica.org | Not specified in provided context |
Comparison with Fc-Fusion Factor VIII Constructs (e.g., efmoroctocog alfa)
The development of extended half-life (EHL) Factor VIII (FVIII) replacement therapies has been a significant advancement in the management of Hemophilia A. These therapies aim to reduce the frequency of infusions by prolonging the circulation time of the FVIII molecule. Two prominent strategies to achieve this are PEGylation, as used in rurioctocog alfa pegol, and Fc-fusion, utilized in constructs like efmoroctocog alfa. This section compares the biochemical mechanisms and preclinical pharmacokinetic profiles of these two approaches.
Biochemical Mechanisms
The fundamental difference between rurioctocog alfa pegol and efmoroctocog alfa lies in the molecular engineering strategy used to extend their plasma half-lives.
Rurioctocog Alfa Pegol (PEGylation): Rurioctocog alfa pegol is a full-length recombinant human coagulation FVIII molecule. medsinfo.com.au Its extended half-life is achieved through the covalent attachment of one or more polyethylene glycol (PEG) molecules, a process known as PEGylation. patsnap.comdrugbank.com This modification, which primarily targets lysine (B10760008) residues, increases the hydrodynamic size of the FVIII molecule. medsinfo.com.au The therapeutic activity is derived from its parent molecule, octocog alfa. medsinfo.com.au The PEG moiety shields the FVIII protein from recognition by clearance receptors, specifically reducing its binding to the low-density lipoprotein receptor-related protein 1 (LRP1), a key receptor responsible for FVIII clearance from circulation. medsinfo.com.autakeda.commdpi.com By mitigating this receptor-mediated clearance, PEGylation allows rurioctocog alfa pegol to remain in the bloodstream for a longer duration compared to non-PEGylated FVIII products. patsnap.comtakeda.com
Efmoroctocog Alfa (Fc-Fusion): Efmoroctocog alfa is a recombinant fusion protein composed of a B-domain deleted (BDD) human FVIII molecule covalently linked to the Fc domain of human immunoglobulin G1 (IgG1). medsinfo.com.audrugbank.comeuropa.eu This Fc domain enables the fusion protein to utilize a naturally occurring pathway that protects immunoglobulins from degradation. drugbank.com The Fc portion of the molecule binds to the neonatal Fc receptor (FcRn), which is expressed throughout life. medsinfo.com.audrugbank.com This binding rescues the efmoroctocog alfa molecule from lysosomal degradation by recycling it back into the circulation, thereby significantly extending its plasma half-life compared to endogenous FVIII. medsinfo.com.aueuropa.eu Upon activation by thrombin in the clotting cascade, activated FVIII is released from the complex to perform its coagulant function. europa.eueuropa.eu
The core distinction is that PEGylation (rurioctocog alfa pegol) acts as a physical shield to evade clearance receptors, while Fc-fusion (efmoroctocog alfa) hijacks a natural recycling pathway to avoid cellular degradation.
Preclinical and Comparative Pharmacokinetics
Preclinical and clinical pharmacokinetic (PK) studies have demonstrated the extended half-life properties of both constructs compared to conventional FVIII products.
Rurioctocog alfa pegol has a half-life that is approximately 1.4 to 1.5 times longer than its parent compound, octocog alfa. drugbank.comeuropa.eu Preclinical studies in cynomolgus monkeys showed that PEGylation reduced binding to the LRP1 receptor by about 50%. mdpi.com
Efmoroctocog alfa demonstrated an approximately two-fold longer half-life than commercially available recombinant FVIII products in animal models of hemophilia. drugbank.com In clinical studies, its half-life was shown to be about 1.5-fold longer than standard rFVIII. mdpi.com
Direct head-to-head comparisons provide the most relevant data. While extensive direct preclinical comparative studies are limited, clinical pharmacokinetic data in patients with severe hemophilia A offer valuable insights. A study comparing various EHL products showed that the geometric mean elimination half-life of rurioctocog alfa pegol was 15.4 hours, while a separate study reported the mean half-life for efmoroctocog alfa ranged from 19 to 20.9 hours. drugbank.comresearchgate.net Another analysis found comparable mean terminal half-life ranges for both products when measured by a one-stage clotting assay (11.0–23.6 h for rurioctocog alfa pegol vs. 10.4–23.4 h for efmoroctocog alfa). nih.gov However, when using a chromogenic assay, the half-life was slightly longer for efmoroctocog alfa (12.0–25.5 h vs. 10.3–22.9 h). nih.gov
The following tables summarize key pharmacokinetic parameters from comparative studies.
| Compound | Geometric Mean Elimination Half-Life (h) | Area Under the Curve (IU × h/dL) |
|---|---|---|
| Octocog alfa (Standard Half-Life) | 11.0 | 1670 |
| Rurioctocog alfa pegol | 15.4 | 2820 |
| Efanesoctocog alfa (Another EHL FVIII) | 43.3 | 10100 |
| Parameter | Damoctocog alfa pegol | Rurioctocog alfa pegol |
|---|---|---|
| Half-Life (h) | 17.0 | 16.0 |
| Clearance (dL/h) | 1.65 | 2.01 |
| AUC (Normalized for dose) (h*kg/dL) | 43.8 | 36.0 |
These data illustrate that while both PEGylation and Fc-fusion successfully extend the half-life of FVIII beyond that of standard recombinant products, there are measurable differences in their pharmacokinetic profiles which are influenced by their distinct biochemical mechanisms.
Immunogenicity Profile and Mitigation Strategies in the Context of Rurioctocog Alfa Pegol Design
Analysis of Antibody Formation Against Rurioctocog Alfa Pegol Components
The immune response to rurioctocog alfa pegol can be directed against various parts of the molecule, including the FVIII protein itself, the PEGylated FVIII complex, the PEG moiety, and residual host cell proteins from the manufacturing process. nih.gov
In clinical studies involving previously treated patients (PTPs), the development of binding antibodies to FVIII has been monitored. In a comprehensive analysis of six clinical studies with 360 PTPs, 54 patients tested positive for either preexisting or treatment-emerging binding antibodies to FVIII, PEG-FVIII, or PEG. ashpublications.orgnih.gov Of these 54 patients, some presented with preexisting antibodies before exposure to rurioctocog alfa pegol. ashpublications.orgnih.gov For instance, two patients had preexisting IgG antibodies that bind to FVIII. researchgate.net Notably, these binding antibodies were often transient and, in most cases, did not have a discernible causal relationship with adverse events. nih.govashpublications.org In a study of previously untreated patients (PUPs), the number of positive results for FVIII binding antibodies increased in the first year of exposure to rurioctocog alfa pegol and then decreased by the second year. unimi.ittandfonline.com
The PEGylation process, while designed to extend the half-life of FVIII, can also influence the immunogenicity of the protein. unimi.ittandfonline.com Clinical trials have assessed the formation of binding antibodies specifically against the PEG-FVIII conjugate. unimi.it In the analysis of 360 PTPs, binding antibodies to PEG-FVIII were detected. ashpublications.orgnih.gov Of the 54 patients with any binding antibodies, 34 had preexisting antibodies, some of which were directed against PEG-FVIII. ashpublications.orgnih.gov In one patient, preexisting IgG antibodies binding to PEG-FVIII were present from screening and persisted through the completion of a subsequent study without the development of FVIII inhibitors. ashpublications.org Similar to anti-FVIII antibodies, the presence of anti-PEG-FVIII antibodies was generally transient and not linked to clinical complications. nih.govashpublications.org In the PUP study, a similar pattern of an initial increase in positive results for PEG-FVIII binding antibodies within the first year, followed by a decline, was observed. unimi.ittandfonline.com
While free PEG is generally considered non-immunogenic, its conjugation to a protein can sometimes elicit an immune response. unimi.ittandfonline.commdpi.com The potential for the development of antibodies against the PEG component of rurioctocog alfa pegol has been a focus of immunogenicity assessments. nih.govunimi.it In the pooled analysis of PTPs, some patients tested positive for binding antibodies to PEG. ashpublications.orgnih.gov Pre-existing anti-PEG antibodies have been observed in the general population, and their presence was also noted in some patients before they received rurioctocog alfa pegol. ashpublications.orgnih.govmdpi.com In the PUP study, the incidence of binding antibodies to PEG followed a trend of increasing in the first year and then decreasing. unimi.ittandfonline.com Importantly, the development of these anti-PEG antibodies has not been correlated with adverse events or reduced treatment efficacy. nih.govresearchgate.net
Rurioctocog alfa pegol is produced using a Chinese hamster ovary (CHO) cell line. medsinfo.com.au Consequently, there is a theoretical risk of an immune response to residual host cell proteins (HCPs). nih.gov Immunogenicity assessments in clinical trials have included the monitoring of antibodies against CHO proteins. nih.govtakeda.com Across six clinical studies, no patients were found to have pre-existing or treatment-emergent antibodies to CHO protein. takeda.com
Binding Antibodies to the Polyethylene (B3416737) Glycol (PEG) Moiety
Neutralizing Alloantibodies (Inhibitors) to Factor VIII
The most significant immunogenic response to FVIII products is the development of neutralizing alloantibodies, commonly known as inhibitors. takeda.comeuropa.eu These antibodies interfere with the procoagulant activity of FVIII, rendering the treatment less effective. takeda.comeuropa.eu
The incidence of inhibitor development with rurioctocog alfa pegol differs between previously treated patients (PTPs) and previously untreated patients (PUPs).
In a comprehensive analysis of 360 PTPs across six clinical studies, only one patient developed a transient, low-titer FVIII inhibitor (0.6 Bethesda Units/mL). nih.govashpublications.orgnih.gov This inhibitor was not associated with any serious adverse events, and interestingly, binding antibodies to FVIII, PEG-FVIII, or PEG were not detected at the time the inhibitor was present. nih.govashpublications.orgnih.gov A systematic review and meta-analysis of four studies involving 517 PTPs found no development of FVIII inhibitory antibodies by the end of the studies. nih.govresearchgate.net
In contrast, a study focused on PUPs, who are at a higher risk for inhibitor development, showed a higher incidence. europa.eu An interim analysis of a prospective, phase 3 study in PUPs (aged <6 years) reported that out of 52 evaluable patients, 10 developed positive anti-FVIII inhibitor titers, resulting in an incidence of 19%. unimi.ittandfonline.comnih.gov Of these 10 patients, five developed high-titer inhibitors (ranging from 7.3 to 2004.1 BU/mL) and five had low-titer inhibitors (ranging from 1.1 to 4.0 BU/mL). unimi.ittandfonline.comtandfonline.com The mean number of exposure days until a confirmed inhibitor developed was 8.0. unimi.ittandfonline.comtandfonline.com
Table 1: Incidence of FVIII Inhibitor Development
| Patient Population | Number of Patients | Number of Patients with Inhibitors | Inhibitor Incidence | Inhibitor Titer | Reference |
|---|---|---|---|---|---|
| Previously Treated Patients (PTPs) | 360 | 1 | Low | Low-titer (0.6 BU/mL), transient | nih.govashpublications.orgnih.gov |
| Previously Untreated Patients (PUPs) | 52 | 10 | 19% | 5 high-titer, 5 low-titer | unimi.ittandfonline.comnih.gov |
Table 2: Summary of Binding Antibody Findings in Previously Treated Patients
| Antibody Target | Key Findings | Reference |
|---|---|---|
| Factor VIII | Preexisting and transient treatment-emergent antibodies observed. | ashpublications.orgresearchgate.net |
| PEG-FVIII | Preexisting and transient treatment-emergent antibodies observed; one case of persistent preexisting antibodies without inhibitor development. | ashpublications.org |
| PEG | Preexisting and transient treatment-emergent antibodies observed. | ashpublications.orgnih.gov |
| CHO Host Cell Protein | No preexisting or treatment-emergent antibodies detected. | takeda.com |
Preclinical Models for Immunogenicity Assessment (e.g., rat models)
The immunogenicity of rurioctocog alfa pegol has been evaluated in various preclinical models, including mice and rats, to characterize its potential to elicit an immune response before clinical trials in humans. europa.eufrontiersin.org In haemophilic mouse models, rurioctocog alfa pegol demonstrated an immunogenicity profile similar to its parent molecule, octocog alfa. europa.eu Studies in these models also provided insights into the development of anti-polyethylene glycol (PEG) antibodies. It was observed that anti-PEG antibodies were induced only in mice that recognized the Factor VIII (FVIII) protein as a foreign, immunogenic structure. europa.eu This suggests that the underlying immune response to the FVIII component is a prerequisite for developing antibodies against the PEG moiety.
Pharmacokinetic profiles, which can be influenced by immunogenicity, were characterized in rats, Cynomolgus monkeys, and FVIII knockout mice using various analytical methods, including chromogenic assays and enzyme-linked immunosorbent assays (ELISA). europa.eu Furthermore, general preclinical safety and toxicity studies for novel biologic agents like rurioctocog alfa pegol are typically conducted in at least two species, often one rodent (like rats or mice) and one non-rodent, as per regulatory guidelines. frontiersin.org These studies assess various parameters, including potential immune responses to the drug candidate. frontiersin.org
Strategies for Inhibitor Prevention at a Molecular and Mechanistic Level
The development of inhibitory antibodies against Factor VIII is a significant complication in hemophilia A treatment. mdpi.comresearchgate.net Understanding the molecular mechanisms of this immune response is crucial for developing strategies to prevent inhibitor formation. The primary immune response begins when FVIII is taken up by antigen-presenting cells (APCs), such as dendritic cells. mdpi.comresearchgate.net Inside the APC, the FVIII protein is broken down into smaller peptides, which are then presented on the cell surface by major histocompatibility complex (MHC) class II molecules to CD4+ T-helper cells. mdpi.com This interaction, along with co-stimulatory signals, activates the T-cells, which in turn help B-cells to mature into plasma cells that produce anti-FVIII antibodies (inhibitors). researchgate.net
Strategies to prevent this cascade at a molecular level focus on modifying the FVIII molecule to make it less immunogenic. PEGylation, as used in rurioctocog alfa pegol, is one such strategy. patsnap.comsemanticscholar.org By attaching PEG chains, particularly to the B-domain, the molecule can be shielded from immune recognition. mdpi.comrsc.org This "stealth" technology can hinder the initial uptake by APCs or alter the subsequent processing and presentation of FVIII peptides, thereby reducing the activation of FVIII-specific T-cells and B-cells. semanticscholar.orgrsc.org The goal is to induce a state of immune tolerance rather than an active immune response. semanticscholar.org Another approach involves modifying immunogenic epitopes to create immune-tolerogen epitopes that can prolong the protein's circulation without triggering inhibitor development. rsc.org
Influence of PEGylation on Immunogenicity
PEG Shielding Effects and Epitope Presentation
PEGylation involves covalently attaching polyethylene glycol (PEG) chains to a protein, a technique designed to enhance the pharmacokinetic properties of the therapeutic agent. patsnap.com In rurioctocog alfa pegol, a full-length recombinant FVIII (octocog alfa) is conjugated with 20 kDa PEG chains. nih.govresearchgate.net This process is not site-specific but results in random linking, with approximately 60% of the PEG chains attached within the B-domain of the FVIII molecule. mdpi.comrsc.org
The attached PEG chains create a hydrophilic shield around the FVIII protein. semanticscholar.org This shielding has several effects relevant to immunogenicity. Firstly, it can physically mask immunogenic epitopes on the FVIII molecule, preventing them from being recognized by immune cells, particularly APCs. semanticscholar.orgrsc.org Secondly, PEGylation reduces the binding of rurioctocog alfa pegol to clearance receptors, such as the low-density lipoprotein receptor-related protein 1 (LRP1), which is a key mechanism for its extended half-life. mdpi.comtakeda.com Since LRP1 is also involved in the uptake of FVIII by APCs, reduced binding may contribute to lower immunogenicity. researchgate.net By interfering with the initial steps of the immune response—recognition and uptake—PEGylation can effectively reduce the presentation of FVIII epitopes to T-cells, thereby lowering the risk of inhibitor formation. rsc.org
Potential for Anti-PEG Antibody Responses and their Implications on Pharmacokinetics
While PEG itself is generally considered non-immunogenic, its conjugation to therapeutic proteins can sometimes induce an immune response, leading to the formation of anti-PEG antibodies. mdpi.comunimi.itashpublications.org The presence of these antibodies, which can include both IgG and IgM isotypes, has been reported in patients treated with various PEGylated drugs, including rurioctocog alfa pegol. mdpi.comashpublications.orgtandfonline.com Pre-existing anti-PEG antibodies have also been found in individuals never treated with PEGylated medicines, likely due to widespread exposure to PEG in everyday products. ashpublications.org
Analytical Methodologies for Characterizing Rurioctocog Alfa Pegol Activity and Stability
Factor VIII Activity Assays
The biological activity, or potency, of rurioctocog alfa pegol is a critical quality attribute. It is quantified using FVIII activity assays, which are essential for determining the therapeutic strength of the product. The number of FVIII units is expressed in International Units (IU), which are benchmarked against the current World Health Organization (WHO) concentrate standard for FVIII products. thermofisher.com Two primary types of assays are used for this purpose: the one-stage clotting assay and the chromogenic substrate assay. creative-proteomics.comlcms.czresearchgate.net
One-Stage Clotting Assay
The one-stage clotting assay (OSCA) is a widely used method for measuring FVIII activity. wikipedia.org This assay is based on the activated partial thromboplastin (B12709170) time (aPTT) and measures the time it takes for plasma to form a clot after the addition of reagents that trigger the intrinsic coagulation pathway. In the assay, a patient's plasma or a sample containing rurioctocog alfa pegol is mixed with FVIII-deficient plasma. The degree to which the sample corrects the clotting time of the deficient plasma is proportional to the FVIII activity. nih.govmedsinfo.com.au
For rurioctocog alfa pegol, potency assignment for products in the United States is determined using a one-stage clotting assay. nih.gov However, significant variability and discrepancies have been reported when using OSCA for PEGylated FVIII products. wikipedia.orglarvol.com Findings in the literature regarding the use of OSCA for rurioctocog alfa pegol have been conflicting. chromatographyonline.com Some data suggest that OSCA may overestimate its activity, though the use of a product-specific calibrator appears to mitigate this overestimation and can yield acceptable results. researchgate.net Other studies have utilized a validated one-stage clotting assay with specific activators, such as Actin FS, for pharmacokinetic analysis. takeda.comresearchgate.net Due to these inconsistencies, the World Federation of Hemophilia (WFH) has advised that more studies are needed to make definitive recommendations for its use in monitoring rurioctocog alfa pegol. chromatographyonline.com
Chromogenic Substrate Assay
The chromogenic substrate assay (CSA) is another principal method for determining FVIII activity. wikipedia.org This assay specifically measures the function of FVIII as a cofactor in the activation of Factor X (FX). In this multi-step process, FVIII is first activated by thrombin. The activated FVIII then forms a complex with Factor IXa (FIXa), calcium, and phospholipids (B1166683), which in turn activates FX to Factor Xa (FXa). The amount of generated FXa is then measured by its ability to cleave a synthetic chromogenic substrate, releasing a colored compound. The intensity of the color is directly proportional to the FVIII activity in the sample. larvol.com
In the European Union, the potency of rurioctocog alfa pegol is determined using the chromogenic assay. walshmedicalmedia.comeuropa.eu Field studies have indicated that CSA is a suitable method for monitoring plasma FVIII levels in patients treated with this compound. creative-proteomics.comlcms.czresearchgate.net Although some studies have noted discrepancies between CSA and OSCA results for rurioctocog alfa pegol, CSA is often considered a reliable method for PEGylated FVIII products. nih.gov A variety of commercial CSA kits are available for determining FVIII activity. wikipedia.org
| Feature | One-Stage Clotting Assay (OSCA) | Chromogenic Substrate Assay (CSA) |
|---|---|---|
| Principle | Measures time to clot formation based on aPTT. nih.govmedsinfo.com.au | Measures FVIII cofactor activity in the activation of Factor X via a colored substrate. larvol.com |
| Regulatory Use for Rurioctocog Alfa Pegol | Potency assignment in the United States. nih.gov | Potency determination in the European Union. walshmedicalmedia.comeuropa.eu |
| Reported Performance | Conflicting findings; potential for overestimation. chromatographyonline.comresearchgate.net Use of specific activators and product-specific calibrators may improve accuracy. researchgate.nettakeda.com | Generally considered a reliable method for monitoring plasma levels. creative-proteomics.comlcms.czresearchgate.net |
| Endpoint | Clotting time (seconds). | Color intensity (optical density). |
Biophysical Characterization Techniques
Biophysical techniques are employed to analyze the higher-order structure and stability of the rurioctocog alfa pegol molecule, ensuring that the protein is correctly folded and stable throughout its shelf life.
Structural Conformation Analysis
Maintaining the correct three-dimensional structure is essential for the biological function of FVIII. Analytical techniques are used to confirm that the PEGylation process does not adversely affect the protein's conformation.
Circular Dichroism (CD) Spectroscopy : This is a key technique used to assess the secondary and tertiary structure of proteins. uzh.chjasco-global.com CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules like proteins. The resulting spectrum provides a signature of the protein's secondary structural elements, such as alpha-helices and beta-sheets. For rurioctocog alfa pegol, analysis of its circular dichroism spectrum was included as part of its characterization to confirm its structural properties. pmda.go.jp
Infrared Spectroscopy : This method can also provide information about the secondary structure of proteins by analyzing the vibrations of the polypeptide backbone. It was used in the characterization of rurioctocog alfa pegol. pmda.go.jp
Protein Stability Assessment
Assessing the stability of rurioctocog alfa pegol is critical for defining its storage conditions and shelf-life. Stability studies evaluate the protein's ability to resist degradation, such as unfolding, aggregation, or oxidation.
Differential Scanning Calorimetry (DSC) : DSC is a powerful thermoanalytical technique used to characterize the thermal stability of proteins. malvernpanalytical.comresearchgate.net It measures the heat energy required to raise the temperature of a protein solution at a constant rate. wikipedia.org As the protein is heated, it unfolds (denatures), which is an endothermic process that can be detected by the instrument. The temperature at the midpoint of this transition (Tm) is a direct measure of the protein's thermal stability. nih.govmalvernpanalytical.com DSC provides vital data on how factors like formulation excipients affect protein stability. researchgate.net
Aggregate and Oxidation Analysis : A key aspect of stability is monitoring the formation of aggregates and the extent of oxidation over time. Size-exclusion chromatography (SEC) is routinely used to detect and quantify high molecular weight protein (HMWP) aggregates. researchgate.netresearchgate.net The presence of oxidized forms of the protein can also be a critical stability-indicating parameter. researchgate.net For rurioctocog alfa pegol, aggregates are routinely analyzed as part of its quality control. europa.eu
Methods for PEGylation Characterization
The defining feature of rurioctocog alfa pegol is the covalent attachment of a 20 kDa branched polyethylene (B3416737) glycol (PEG) molecule to the FVIII protein. nih.gov This PEGylation is not site-specific and occurs randomly, primarily on lysine (B10760008) residues. medsinfo.com.au Characterizing the PEGylation is essential to ensure product consistency and function.
A range of state-of-the-art methods are used for PEGylation analysis. europa.eu
Chromatographic Methods : Chromatography is fundamental to separating and characterizing the PEGylated product.
Size-Exclusion Chromatography (SEC) : SEC separates molecules based on their hydrodynamic size. It is used to separate the PEGylated FVIII from unreacted protein and free PEG, and to distinguish between different PEGylated species (e.g., mono-PEGylated vs. di-PEGylated). lcms.czchromatographyonline.comresearchgate.net
Ion-Exchange Chromatography (IEX) and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) : These techniques are also employed to separate and analyze the heterogeneity of the PEGylated product. researchgate.netfrontiersin.org
Mass Spectrometry (MS) : MS is a powerful tool for the detailed characterization of PEGylated proteins. walshmedicalmedia.com It can accurately determine the average molecular weight of the conjugate and the degree of PEGylation (the number of PEG molecules attached per protein). thermofisher.comnih.gov When combined with peptide mapping (typically using LC-MS), it can also be used to identify the specific amino acid residues where PEGylation has occurred. creative-proteomics.com
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR can be used for the structural characterization of PEGylated proteins and to quantify the degree of PEGylation. nih.govresearchgate.net
Determination of PEG Conjugation Efficiency and Purity
The manufacturing process of rurioctocog alfa pegol involves the random covalent conjugation of PEG to primary amine groups, predominantly on lysine residues within the B-domain of full-length rFVIII. nih.govashpublications.orgnih.gov A critical aspect of quality control is to determine the efficiency of this conjugation and to ensure the purity of the final product by separating the desired PEGylated FVIII from unreacted rFVIII, free PEG, and any undesirable aggregated or degraded forms. europa.euresearchgate.net A panel of state-of-the-art analytical methods is employed for this purpose, primarily relying on chromatographic techniques. europa.eu
Chromatographic Methods for Purity and Conjugation Analysis
Several high-performance liquid chromatography (HPLC) methods are central to assessing the purity and PEGylation status of rurioctocog alfa pegol. These methods separate molecules based on differences in size, charge, and hydrophobicity.
Size-Exclusion Chromatography (SEC): This is a principal method used to assess the purity of rurioctocog alfa pegol, particularly for the detection of high-molecular-weight proteins (HMWP) or aggregates. europa.euresearchgate.net SEC separates molecules based on their hydrodynamic radius. refeyn.comchromatographyonline.com The larger, PEGylated rFVIII molecules elute earlier than the smaller, unconjugated rFVIII and any low-molecular-weight impurities. This allows for the quantification of aggregates, which is a critical quality attribute for therapeutic proteins. phenomenex.blog
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): RP-HPLC is a powerful tool for purity assessment and can separate different PEGylated forms. researchgate.netchromatographyonline.com In this technique, molecules are separated based on their hydrophobicity. The attachment of the hydrophilic PEG chain alters the retention time of the rFVIII protein compared to its unmodified form. RP-HPLC has been specifically utilized to assess the stability of rurioctocog alfa pegol by monitoring for oxidized forms of the protein. researchgate.net The method can also resolve proteins based on the number and location of attached PEG molecules, providing insight into the consistency of the PEGylation process. chromatographyonline.com
The combination of these methods ensures that batches of rurioctocog alfa pegol are consistent and meet predefined specifications for purity and degree of PEGylation. refeyn.com
| Analytical Method | Principle of Separation | Primary Application for Rurioctocog Alfa Pegol | Information Gained |
|---|---|---|---|
| Size-Exclusion Chromatography (SEC) | Hydrodynamic Volume (Size) | Quantification of aggregates and high-molecular-weight species. | Purity profile, presence of aggregates, separation of PEGylated from non-PEGylated protein. |
| Reversed-Phase HPLC (RP-HPLC) | Hydrophobicity | Purity analysis, separation of PEGylation isomers, stability testing. | Detection of product-related impurities (e.g., oxidized forms), consistency of PEGylation pattern. |
Characterization of PEG-Protein Linkage
The linkage between the PEG moiety and the rFVIII protein in rurioctocog alfa pegol is a stable, covalent amide bond. europa.eu This bond is formed between an activated PEG reagent and the primary amine groups of lysine residues on the surface of the rFVIII molecule. nih.govcreativepegworks.com Characterizing this linkage involves confirming the nature of the bond and identifying the specific sites of attachment to ensure manufacturing consistency.
Peptide Mapping and Mass Spectrometry
The primary technique for elucidating the specifics of the PEG-protein linkage is peptide mapping coupled with mass spectrometry (MS). nih.govlcms.cz
Enzymatic Digestion: The rurioctocog alfa pegol molecule is first treated with a proteolytic enzyme, such as trypsin, which cleaves the protein into smaller, more manageable peptide fragments at specific amino acid sites. nih.govlcms.cz
Chromatographic Separation: The resulting peptide mixture is then separated using liquid chromatography, typically RP-UPLC (Ultra-Performance Liquid Chromatography). nih.gov
Mass Spectrometry Analysis: The separated peptides are introduced into a mass spectrometer (LC-MS/MS). The instrument measures the mass-to-charge ratio of each peptide with high precision. lcms.cz Peptides that have a PEG molecule attached will exhibit a significant increase in mass corresponding to the mass of the PEG fragment. By comparing the peptide map of rurioctocog alfa pegol to that of the un-PEGylated octocog alfa, analysts can pinpoint exactly which peptides—and therefore which lysine residues—are the sites of PEGylation. polimi.it
This powerful technique provides detailed information on the distribution of PEGylation sites across the protein, confirming that conjugation occurs primarily within the B-domain and ensuring that the process is well-controlled and reproducible from batch to batch. nih.gov The stability of the amide bond is inherent to its chemical nature and is confirmed through stability studies that show the PEG remains attached under various conditions. europa.eucreativepegworks.com
| Technique | Purpose | Key Findings for Rurioctocog Alfa Pegol |
|---|---|---|
| Peptide Mapping with LC-MS/MS | Identification of specific PEG attachment sites. | Confirms covalent linkage to lysine residues and determines the distribution of PEG across the protein structure. |
| Fourier-Transformed Infrared Spectroscopy (FTIR) | Assessment of protein secondary structure. | Confirms that the PEGylation process does not significantly alter the protein's conformation. |
Q & A
Q. What is the molecular basis of rurioctocog alfa pegol’s extended half-life, and how does its PEGylation influence pharmacokinetic parameters?
Rurioctocog alfa pegol is a recombinant factor VIII (FVIII) covalently conjugated to a 20 kDa polyethylene glycol (PEG) moiety. PEGylation reduces renal clearance and prolongs plasma half-life by sterically shielding FVIII from proteolytic degradation and binding to von Willebrand factor (VWF). Pharmacokinetic studies show a terminal half-life of 13.8–15.0 hours in adolescents and adults, compared to ~12 hours for non-PEGylated FVIII . Key parameters such as clearance (2.16–2.58 mL/kg/h) and steady-state volume of distribution (0.40–0.54 dL/kg) were derived from population PK modeling in phase III trials .
Q. How do clinical trials design and endpoints differ between prophylaxis and on-demand therapy studies for rurioctocog alfa pegol?
Prophylaxis trials (e.g., PROPEL phase III) typically use randomized, parallel-arm designs with primary endpoints like annualized bleeding rate (ABR) or proportion of patients with zero bleeds. PK-guided dosing (e.g., targeting FVIII troughs ≥1% or 8–12%) is common to optimize efficacy . In contrast, on-demand studies focus on hemostatic efficacy during acute bleeds, using endpoints like time to bleeding cessation and FVIII recovery post-infusion . Both designs require standardized assays (e.g., chromogenic or one-stage clotting) to minimize inter-laboratory variability in FVIII measurements .
Q. What methodological considerations are critical for assessing immunogenicity in rurioctocog alfa pegol trials?
Immunogenicity assessments require longitudinal monitoring of anti-FVIII inhibitors via Bethesda or Nijmegen-modified assays. The PROPEL trial reported a 0.9% incidence of transient inhibitors, emphasizing the need for pre-specified statistical plans to address rare events. Sensitivity analyses should account for assay variability and confounding factors (e.g., prior FVIII exposure) .
Advanced Research Questions
Q. How can contradictory findings in real-world cost-effectiveness analyses of rurioctocog alfa pegol versus other EHL FVIII products be reconciled?
Discrepancies arise from modeling assumptions (e.g., dosing frequency, bleed rates) and regional pricing policies. For instance, Japanese studies noted a 40% higher cost per IU for rurioctocog alfa pegol versus standard half-life products, but cost-effectiveness models must integrate clinical outcomes (e.g., QALYs gained from reduced bleeds). Scenario analyses comparing low/high dosing regimens (e.g., EMA SmPC guidelines) reveal trade-offs between bleed prevention and economic burden .
Q. What statistical approaches resolve interpatient variability in PK comparisons between rurioctocog alfa pegol and damoctocog alfa pegol?
Crossover trial designs with non-compartmental analysis (NCA) and population PK (popPK) modeling mitigate variability. A head-to-head study used a single-center crossover design to compare rurioctocog alfa pegol and damoctocog alfa pegol, revealing significant differences in half-life and AUC. PopPK models incorporating covariates (e.g., VWF levels, body weight) improve precision in dosing predictions .
Q. How do in silico models predict long-term outcomes of PK-guided prophylaxis with rurioctocog alfa pegol?
Markov models incorporating phase III data (e.g., PROPEL) simulate bleed frequency, joint health, and QALYs over decades. Sensitivity analyses highlight the impact of trough targets (1–3% vs. 8–12%) on outcomes. For example, targeting 8–12% troughs increased the proportion of zero-bleed patients by 25% but required 30% higher factor consumption. These models prioritize personalized dosing over fixed regimens .
Q. What experimental strategies address the limited data on rurioctocog alfa pegol’s metabolic fate and off-target interactions?
Radiolabeled PEG-FVIII tracer studies in animal models can track tissue distribution and catabolic pathways. Proteomic analyses (e.g., mass spectrometry) identify PEG-specific epitopes or unexpected protein interactions. Computational docking studies predict PEG-FVIII binding to scavenger receptors (e.g., LRP1), informing hypotheses about clearance mechanisms .
Methodological Guidelines
- PK/PD Modeling : Use nonlinear mixed-effects modeling (NONMEM) to account for covariates like age and VWF levels .
- Economic Evaluations : Apply time-driven activity-based costing (TDABC) with real-world dosing data to avoid overestimating cost savings .
- Immunogenicity Reporting : Follow EMA guidelines for inhibitor incidence reporting, including 95% confidence intervals for rare events .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
